ethyl 7-butyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 7-butyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that includes a triazatricyclo framework
Properties
IUPAC Name |
ethyl 7-butyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O6/c1-3-5-13-29-21-18(24(32)28-14-7-6-8-20(28)26-21)15-19(25(33)36-4-2)22(29)27-23(31)16-9-11-17(12-10-16)30(34)35/h6-12,14-15H,3-5,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARNWODXSHYFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-butyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multiple steps. One common approach is the Biginelli reaction, which is a one-pot synthesis method that combines an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions often include the use of catalysts such as zinc chloride in ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-butyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
Ethyl 7-butyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 7-butyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in redox reactions, while the triazatricyclo framework can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 7-butyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with similar compounds such as:
- 7-benzyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0,3,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
- Ethyl 6- [3- (2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7- (2-methylpropyl)-2-oxo-1,7,9-triazatricyclo tetradeca-3 (8),4,9,11,13-pentaene-5-carboxylate
These compounds share similar triazatricyclo frameworks but differ in their substituents, which can lead to variations in their chemical properties and biological activities The unique combination of functional groups in ethyl 7-butyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[840
Biological Activity
Ethyl 7-butyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered interest for its potential biological activities. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the nitrobenzoyl group and the triazatricyclo framework are particularly noteworthy as they may influence the compound's interaction with biological targets.
Anticancer Activity
Several studies have explored the anticancer properties of similar compounds. For example, compounds featuring the triazine ring have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific mechanisms often involve the disruption of cell cycle progression and enhancement of reactive oxygen species (ROS) production.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| Triazole Derivative | Antiviral | Inhibition of viral replication | |
| Triazine Analog | Anticancer | Induction of apoptosis |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for viral replication or cancer cell growth.
- Receptor Modulation : It may interact with specific receptors on cell surfaces to modulate signaling pathways that lead to apoptosis or immune responses.
- Oxidative Stress Induction : The generation of ROS can lead to cellular damage and death in cancerous cells.
Case Studies
While direct case studies on this specific compound are scarce in the literature, related compounds have been extensively studied:
- Vasorelaxant Properties : A study on quinazoline derivatives demonstrated significant vasorelaxant activity through nitric oxide pathways . Given the structural similarities with ethyl 7-butyl-6-(4-nitrobenzoyl)imino-2-oxo compounds, it is plausible that similar effects could be observed.
- Cytotoxicity in Cancer Models : Research has shown that triazine derivatives exhibit selective cytotoxicity against human cancer cell lines such as T47D and MCF7 . This indicates a potential for ethyl 7-butyl-6-(4-nitrobenzoyl)imino derivatives in targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
